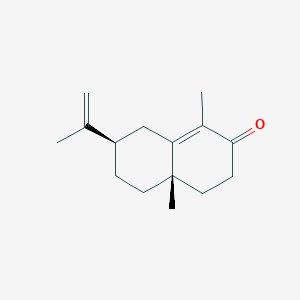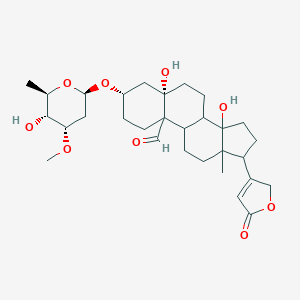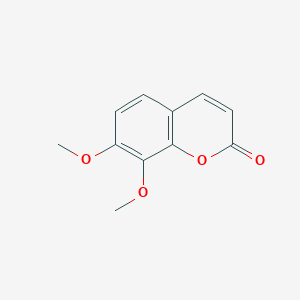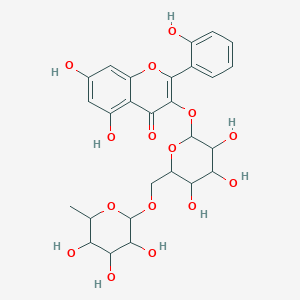
Demethylsuberosin
Vue d'ensemble
Description
Demethylsuberosin is a coumarin compound . It has been isolated from various plants, including Angelica gigas Nakai , and has been found to possess anti-inflammatory activity .
Synthesis Analysis
Demethylsuberosin has been synthesized via malonic acid condensations with appropriate salicylaldehydes . The title compounds, natural coumarins or their racemic modifications, were synthesized via malonic acid condensations with appropriate salicylaldehydes .Molecular Structure Analysis
Demethylsuberosin has a molecular formula of C14H14O3 . It is a coumarin compound .Physical And Chemical Properties Analysis
Demethylsuberosin has a molecular weight of 230.26 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .Applications De Recherche Scientifique
Neuroprotection
Demethylsuberosin has been shown to have a neuroprotective effect by activating proteasome activities, which could be beneficial in treating neurodegenerative diseases .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory activity , which could have implications in the treatment of inflammatory diseases .
Pest Deterrence
Additionally, Demethylsuberosin has a feeding deterrence effect against certain pests like Spodoptera exigua, which could be useful in agricultural pest management .
Mécanisme D'action
Demethylsuberosin is a coumarin compound isolated from Angelica gigas Nakai . It has been studied for its various pharmacological effects, particularly its anti-inflammatory activity . This article provides a detailed overview of the mechanism of action of Demethylsuberosin.
Target of Action
Demethylsuberosin primarily targets inflammatory pathways in the body. It has been found to exhibit inhibitory activity on nitric oxide (NO) and prostaglandin E2 (PGE2) productions in macrophages . These molecules play a crucial role in the inflammatory response, and their inhibition can help reduce inflammation.
Mode of Action
Demethylsuberosin interacts with its targets by suppressing the production of inflammatory molecules. It inhibits the production of NO and PGE2, which are key mediators of the inflammatory response . By doing so, it can help alleviate inflammation and potentially contribute to the treatment of inflammatory diseases.
Biochemical Pathways
Demethylsuberosin affects the biochemical pathways associated with inflammation. It inhibits the production of NO and PGE2, which are part of the inflammatory response . The exact biochemical pathways and downstream effects of Demethylsuberosin’s action are still under investigation.
Pharmacokinetics
It is known that the compound is a coumarin derivative, and coumarins are generally well-absorbed and widely distributed in the body
Result of Action
The primary result of Demethylsuberosin’s action is the reduction of inflammation. By inhibiting the production of key inflammatory molecules, it can help alleviate inflammation and potentially contribute to the treatment of inflammatory diseases
Propriétés
IUPAC Name |
7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDUIAPDSKSUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175695 | |
| Record name | 7-Demethylsuberosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylsuberosin | |
CAS RN |
21422-04-8 | |
| Record name | Demethylsuberosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21422-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Demethylsuberosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021422048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Demethylsuberosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEMETHYLSUBEROSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDM71QIW25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Demethylsuberosin inhibits melanin production by downregulating key enzymes involved in melanogenesis. [, ] It reduces melanin content in B16F1 melanoma cells in a dose-dependent manner. [, ] Specifically, it suppresses the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). [, ]
ANone: Demethylsuberosin acts as a potent proteasome activator, enhancing chymotrypsin-like, trypsin-like, and caspase-like proteasome activities. [, , ] This activation helps protect neuronal cells against 1-methyl-4-phenylpyridinium (MPP+)-induced cell death, a model for Parkinson's disease. [, , ]
ANone: The molecular formula of Demethylsuberosin is C16H16O3, and its molecular weight is 256.29 g/mol.
ANone: The structure of Demethylsuberosin has been elucidated using various spectroscopic techniques, including mass spectrometry, 1H-NMR, and 13C-NMR. [, ] For detailed spectral data, please refer to the cited research articles.
ANone: The provided research articles primarily focus on the biological activity and chemical synthesis of Demethylsuberosin. Information regarding its material compatibility, stability under different conditions, and specific applications beyond those mentioned is limited within these sources. Further research is needed to explore these aspects.
ANone: While Demethylsuberosin itself doesn't exhibit direct catalytic activity, it plays a crucial role in the biosynthesis of furanocoumarins, acting as an intermediate in the pathway. [, ]
ANone: The provided research articles primarily focus on experimental investigations of Demethylsuberosin. Information regarding the use of computational chemistry, simulations, QSAR models, or other modeling techniques is limited within these sources.
ANone: While the provided research focuses on Demethylsuberosin itself, limited information is available regarding the impact of specific structural modifications on its activity, potency, or selectivity. Further research exploring SAR would provide valuable insights into optimizing its therapeutic potential.
ANone: The research provided focuses primarily on the isolation, identification, and biological activity of Demethylsuberosin. Information on its stability under different conditions, formulation strategies to improve its stability, solubility, or bioavailability requires further investigation.
ANone: The provided research primarily focuses on the biological activity and chemical synthesis of Demethylsuberosin. Further research is needed to assess its safety profile, potential environmental impact, and establish guidelines for its handling and disposal.
ANone: The research provided primarily focuses on the in vitro activity of Demethylsuberosin. Further research is needed to elucidate its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and its in vivo activity and efficacy.
ANone: In vitro studies have demonstrated the anti-melanogenic effects of Demethylsuberosin in B16F1 melanoma cells. [, ] Additionally, it exhibits neuroprotective effects against MPP+-induced cell death in human neuroblastoma SH-SY5Y cells. [, , ] Further research, including animal models and clinical trials, is necessary to fully evaluate its therapeutic potential in vivo.
ANone: The provided research doesn't offer information on resistance mechanisms or cross-resistance related to Demethylsuberosin. This aspect requires further investigation to determine its long-term therapeutic viability.
ANone: The research provided primarily focuses on the isolation, identification, and preliminary biological activity of Demethylsuberosin. More comprehensive studies are required to address questions related to its toxicology, safety profile, drug delivery strategies, potential biomarkers, analytical methods, environmental impact, and other related aspects.
ANone: While specific historical milestones aren't explicitly outlined in the provided research, key findings highlight its role as:
- An intermediate in furanocoumarin biosynthesis: Early research identified Demethylsuberosin as a crucial intermediate in the biosynthesis of linear furanocoumarins in plants like parsley. [, ]
- A prenyltransferase substrate: Studies have identified specific prenyltransferases, like PcPT from parsley, that utilize Demethylsuberosin as a substrate in the furanocoumarin pathway. [, ]
- A potential therapeutic agent: More recent research has explored its potential therapeutic applications, demonstrating anti-melanogenic [, ] and neuroprotective effects. [, , ]
ANone: Demethylsuberosin research exemplifies interdisciplinary collaboration, integrating:
- Plant Science & Biochemistry: Understanding its role in plant defense mechanisms and furanocoumarin biosynthesis. [, , , ]
- Medicinal Chemistry & Pharmacology: Investigating its potential therapeutic applications, including anti-melanogenic and neuroprotective effects. [, , , , ]
- Analytical Chemistry: Developing and refining methods for its isolation, identification, and quantification from natural sources. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



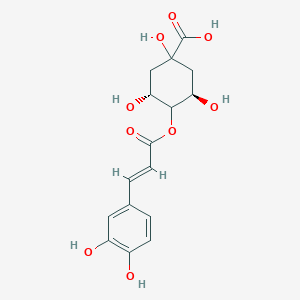


![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)

